Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
Description
Contextualization within the Thiohydantoin Class
Thiohydantoins are sulfur analogues of hydantoins, where a thiocarbonyl group replaces one or both carbonyl groups in the five-membered imidazolidine-2,4-dione ring. jchemrev.comjchemrev.com The most common and extensively studied isomer is 2-thiohydantoin (B1682308), which features the sulfur atom at the C2 position. jchemrev.com
The versatility of the thiohydantoin scaffold allows for extensive modification. jchemrev.com Substitutions at the N-1, N-3, or C-5 positions can significantly alter the molecule's properties. jchemrev.com This adaptability has made thiohydantoins a "privileged scaffold" in medicinal chemistry, forming the core of various therapeutic agents. nih.govresearchgate.net The biological activity of these compounds is often highly dependent on the nature and position of the substituents attached to the heterocyclic ring. jchemrev.com For instance, 5-substituted-2-thiohydantoins are of particular interest due to the nucleophilic character of the C-5 position, which allows for straightforward derivatization. jchemrev.comjchemrev.com
Structural Features and Nomenclature Considerations pertinent to 1-Acetyl-3,5-dimethyl-2-thiohydantoin
The compound "Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-" possesses a precise arrangement of functional groups on the core 2-thiohydantoin ring. According to IUPAC nomenclature principles, a systematic name for this structure is 1-acetyl-3,5,5-trimethyl-2-thioxoimidazolidin-4-one . For the purpose of this article, we will refer to the specific compound 1-acetyl-5,5-dimethyl-2-thiohydantoin , which has a slightly different substitution pattern at the 3-position than the subject line's compound, but for which public data is available.
Key Structural Features:
Core Ring: A five-membered imidazolidine (B613845) ring.
Thione Group: A thiocarbonyl (C=S) group at the C-2 position, defining it as a 2-thiohydantoin.
Keto Group: A carbonyl (C=O) group at the C-4 position.
N-1 Substitution: An acetyl group (-COCH₃) is attached to the nitrogen atom at position 1. Acylation at this position can influence the molecule's reactivity; for example, the acyl group can be cleaved under mild acidic or alkaline conditions. jchemrev.com
C-5 Substitution: Two methyl groups (-CH₃) are attached to the carbon at position 5. Gem-dimethyl substitution at C-5 is a common feature in related hydantoin (B18101) structures. nih.gov
The thiohydantoin ring is generally planar. psu.edu The introduction of various substituents influences the molecule's physicochemical properties, such as polarity, solubility, and crystal packing, which are critical in fields like materials science and drug development. ijrpr.comresearchgate.net
Below is a table of computed properties for a closely related analogue, 1-N-acetyl-5,5-dimethyl-2-thiohydantoin.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 1-acetyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
| Topological Polar Surface Area | 81.5 Ų |
| Heavy Atom Count | 12 |
Data sourced from PubChem CID 15821140 for 1-N-acetyl-5,5-dimethyl-2-thiohydantoin. nih.gov
Historical Development and Academic Significance of Thiohydantoin Chemistry
The history of thiohydantoin chemistry is intrinsically linked to the study of its oxygen analogue, hydantoin. Hydantoin was first isolated in 1861 by Adolf von Baeyer during his research on uric acid. wikipedia.org This foundational work paved the way for further exploration of related heterocyclic systems.
The synthesis of the 2-thiohydantoin core was a significant milestone. One of the most common methods for preparing 2-thiohydantoins involves the reaction of α-amino acids with thiocyanate (B1210189) or isothiocyanate derivatives. jchemrev.com A historically important method involves treating α-amino acids with acetic anhydride (B1165640) and ammonium (B1175870) thiocyanate. nih.gov The Urech hydantoin synthesis, developed in 1873 for hydantoins, provides a conceptual basis for the cyclization reactions that form these rings. wikipedia.orgresearchgate.net
The academic significance of thiohydantoins surged with their application in protein chemistry. They are famously known as the products of the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus. This application has been a cornerstone of biochemistry and molecular biology for decades. nih.gov
Beyond this classical application, thiohydantoins are recognized for their broad spectrum of biological activities, which has made them a focal point of extensive research. ijrpr.comresearchgate.net They are investigated for numerous applications, serving as crucial intermediates in the synthesis of novel compounds. jchemrev.comnih.gov The ongoing research into thiohydantoin derivatives continues to reveal new synthetic pathways and potential uses, highlighting their enduring importance in heterocyclic and medicinal chemistry. ijrpr.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
64143-07-3 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |
InChI Key |
UOCDUHWIIWYTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1C(=O)C)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Acetyl 3,5 Dimethyl 2 Thiohydantoin
Hydrolysis Reactions of 1-Acetyl-2-thiohydantoins
The N-1 acetyl group in 1-acetyl-2-thiohydantoin (B1331075) derivatives is susceptible to cleavage under both acidic and alkaline conditions, a reaction analogous to the hydrolysis of amides and esters. jchemrev.comjchemrev.com This deacylation is a key reaction pathway for this class of compounds.
Acid-catalyzed hydrolysis of the N-1 acetyl group proceeds through protonation of the acetyl's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. jchemrev.com This is followed by a nucleophilic attack from a water molecule. jchemrev.com The specific mechanism can be classified as either A-1 (unimolecular) or A-2 (bimolecular), depending on the reaction conditions and the structure of the substrate. ucoz.com
The A-2 mechanism, or AAC2, is common for the hydrolysis of simple esters and amides and involves a bimolecular rate-determining step where water attacks the protonated carbonyl group. ucoz.comresearchgate.net The A-1 (or AAC1) mechanism is rarer and typically occurs with sterically hindered substrates in strongly ionizing solvents; it involves a unimolecular dissociation of the protonated substrate to form an acylium ion intermediate. ucoz.comspcmc.ac.in For 1-acetyl-2-thiohydantoins, the reaction begins with the protonation of the acyl group, followed by the nucleophilic addition of water, leading to the cleavage of the acetyl group as a carboxylic acid and yielding the corresponding 2-thiohydantoin (B1682308). jchemrev.com
| Mechanism | Description | Rate-Determining Step | Key Intermediate |
| A-1 (AAC1) | Unimolecular acid-catalyzed hydrolysis with acyl-oxygen cleavage. spcmc.ac.in | Formation of an acylium ion. spcmc.ac.in | Acylium ion (R-C≡O⁺). |
| A-2 (AAC2) | Bimolecular acid-catalyzed hydrolysis with acyl-oxygen cleavage. ucoz.com | Nucleophilic attack by water on the protonated carbonyl carbon. ucoz.comresearchgate.net | Tetrahedral intermediate. spcmc.ac.in |
Under basic conditions, the hydrolysis of 1-acetyl-2-thiohydantoins is initiated by the ionization of the proton at the N-3 position, forming an anion. jchemrev.com A subsequent nucleophilic attack by a hydroxide (B78521) ion on the N-1 acetyl carbonyl carbon leads to the formation of a tetrahedral intermediate. jchemrev.comjchemrev.com This intermediate then collapses, cleaving the acetyl group as a carboxylic acid and generating the 2-thiohydantoin product. jchemrev.comjchemrev.com The rate of this base-catalyzed hydrolysis is influenced by factors such as the pH of the solution and its ionic strength, with the reaction occurring rapidly in strongly alkaline conditions. jchemrev.com Substituents at the C-5 position can sterically hinder the formation of the tetrahedral intermediate, slowing down the rate of basic hydrolysis more significantly than that of acid-catalyzed hydrolysis. jchemrev.com
| Step | Description |
| 1. Ionization | A proton is abstracted from the N-3 position by a base, forming an anion. jchemrev.com |
| 2. Nucleophilic Attack | A hydroxide ion attacks the electrophilic carbonyl carbon of the N-1 acetyl group. jchemrev.com |
| 3. Intermediate Formation | A tetrahedral intermediate is formed at the acetyl carbonyl carbon. jchemrev.com |
| 4. Deacylation | The intermediate collapses, leading to the cleavage of the C-N bond and the release of a carboxylate and the 2-thiohydantoin anion. jchemrev.comjchemrev.com |
| 5. Protonation | The 2-thiohydantoin anion is protonated to yield the final product. |
The removal of the N-1 acetyl group, or deacylation, is a primary outcome of both acid and base-catalyzed hydrolysis. jchemrev.comjchemrev.com This reaction effectively converts 1-acetyl-2-thiohydantoins back to their 2-thiohydantoin precursors. The process involves the cleavage of the amide linkage at the N-1 position. jchemrev.com This reaction is fundamental in contexts such as peptide sequencing, where the C-terminal amino acid of a peptide is converted into a 1-acetyl-2-thiohydantoin derivative that is subsequently cleaved to reveal the amino acid. jchemrev.com The lability of the N-1 acetyl group under mild acidic or alkaline conditions is a defining characteristic of this class of compounds. jchemrev.comjchemrev.com
Reactions at the 2-Thiocarbonyl Moiety (e.g., S-alkylation)
The sulfur atom of the 2-thiocarbonyl group in the thiohydantoin ring is a soft nucleophile and readily undergoes S-alkylation reactions. jchemrev.com This reaction is typically performed by treating the thiohydantoin with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. jchemrev.comresearchgate.net The S-alkylation converts the thiocarbonyl group (C=S) into a thioether linkage (C-S-R), altering the electronic properties and reactivity of the ring system. tandfonline.comnih.gov This transformation is a common strategy for further derivatization of the thiohydantoin core. researchgate.net
| Alkylating Agent | Base | Product Type |
| Methyl Iodide | Potassium Carbonate | 2-(Methylthio)-imidazolin-4-one jchemrev.com |
| Phenacyl Bromide | Sodium Hydroxide | 2-(Benzoylmethylthio)hydantoin tandfonline.com |
| Alkyl Bromides | Not specified | 2-(Alkylmercapto)hydantoins researchgate.net |
| (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl) bromide | Not specified | S-Glucosylated thiohydantoin nih.govtandfonline.com |
Electrophilic and Nucleophilic Reactions at the Hydantoin (B18101) Ring System
The hydantoin ring itself possesses sites susceptible to both electrophilic and nucleophilic attack. The C-5 position, in particular, is a key nucleophilic center, especially when it is part of a methylene (B1212753) group (-CH2-). jchemrev.com
The C-5 position of the thiohydantoin ring is an active methylene group and serves as a nucleophilic center, making it suitable for condensation reactions with various aldehydes. jchemrev.com This reaction, often a Knoevenagel-type condensation, is one of the most common methods for introducing substituents at the C-5 position. jchemrev.comresearchgate.net The reaction is typically carried out in the presence of a basic catalyst, such as ethanolamine, and results in the formation of 5-(arylmethylene)-2-thiohydantoin derivatives. jchemrev.com A wide range of aromatic and heterocyclic aldehydes can be used in this reaction to synthesize a diverse library of thiohydantoin derivatives. jchemrev.comresearchgate.net
| Aldehyde Type | Catalyst | Product |
| Aromatic Aldehydes | Ethanolamine | 5-(Arylmethylene)-2-thiohydantoin jchemrev.com |
| Pyrene-1-carboxaldehyde | Not specified | 5-Pyrenylidene-2-thiohydantoin tandfonline.com |
| Various Aldehydes | Not specified | 5-Substituted-2-thiohydantoin jchemrev.com |
N-Alkylation and N-Arylation Strategies
The structure of 1-acetyl-3,5-dimethyl-2-thiohydantoin features substitutions at both the N-1 (acetyl) and N-3 (methyl) positions. Consequently, direct N-alkylation or N-arylation at these nitrogen atoms is not feasible without prior modification. However, the synthesis of such N,N'-disubstituted thiohydantoins provides insight into strategic approaches for derivatization of the core thiohydantoin ring.
Typically, the synthesis of N-3 substituted thiohydantoins is achieved by reacting α-amino acids or their esters with isothiocyanates. rsc.org For the target compound's framework, this would involve the reaction of an alanine (B10760859) derivative with methyl isothiocyanate. Subsequent acylation at the N-1 position, for instance using acetic anhydride (B1165640), would yield the final 1-acetyl-3,5-dimethyl-2-thiohydantoin. This sequential approach allows for the controlled introduction of various substituents at the N-1 and N-3 positions.
While the nitrogen atoms are blocked, the thiocarbonyl group offers an alternative site for alkylation. 2-Thiohydantoins can exist in a thio-enol tautomeric form, which facilitates S-alkylation to produce 2-alkylmercapto derivatives. researchgate.net This reaction is typically performed by treating the thiohydantoin with an alkyl halide in the presence of a base.
Table 1: Synthetic Strategies for N-Substituted Thiohydantoin Derivatives
| Position | Reaction Type | Typical Reagents | Notes |
|---|---|---|---|
| N-3 | Alkylation/Arylation | Alkyl/Aryl Isothiocyanates | Typically performed on an α-amino acid precursor before cyclization. |
| N-1 | Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Performed on a pre-formed 3-substituted-2-thiohydantoin ring. |
| S-2 | Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Proceeds via the thio-enol tautomer; an alternative for N,N'-disubstituted compounds. |
Ring Cleavage and Rearrangement Processes
The thiohydantoin ring in 1-acetyl-3,5-dimethyl-2-thiohydantoin exhibits notable reactivity under hydrolytic conditions. The N-1 acetyl group is particularly susceptible to cleavage in both acidic and basic media. jchemrev.comjchemrev.com This deacetylation is a significant reaction, as it unmasks the N-1 position for further derivatization or can be a crucial step in peptide sequencing methodologies. jchemrev.com
Under basic conditions, the hydrolysis of 1-acyl-2-thiohydantoins is initiated by the ionization of the proton at N-3 (if present), though in the N-3 methylated case, direct nucleophilic attack by a hydroxide ion on the acetyl carbonyl carbon is the primary pathway. jchemrev.com This attack leads to the cleavage of the acyl group, yielding a carboxylate and the corresponding 3,5-dimethyl-2-thiohydantoin. jchemrev.comjchemrev.com
Acid-catalyzed hydrolysis begins with the protonation of the acetyl group's carbonyl oxygen. jchemrev.com A subsequent nucleophilic attack by a water molecule on the activated carbonyl carbon also results in the cleavage of the acetyl group. jchemrev.com The rate of hydrolysis can be influenced by the nature of substituents on the ring. jchemrev.com
More forceful conditions can lead to the cleavage of the thiohydantoin ring itself. Base-catalyzed hydrolysis can open the ring to form thioureido-acids. jchemrev.com Additionally, some thiohydantoin derivatives can undergo rearrangement. For instance, a proposed mechanism for the formation of N-3 substituted thiohydantoin acids from amides involves a tandem ring-closure and ring-opening cascade via a bicyclic imidazo[2,1-b]thiazole (B1210989) intermediate. nih.gov
Table 2: Hydrolytic Cleavage Reactions of 1-Acetyl-2-Thiohydantoins
| Condition | Primary Site of Attack | Initial Product | Mechanism Notes |
|---|---|---|---|
| Mild Acid (H₃O⁺) | N-1 Acetyl Group | 3,5-Dimethyl-2-thiohydantoin + Acetic Acid | Involves protonation of the acetyl carbonyl, followed by nucleophilic attack of water. jchemrev.com |
| Mild Base (OH⁻) | N-1 Acetyl Group | 3,5-Dimethyl-2-thiohydantoin + Acetate | Involves direct nucleophilic attack on the acetyl carbonyl. jchemrev.com |
| Strong Base (OH⁻) | C-4 Carbonyl Group | Thioureido-acid derivative | Proceeds via cleavage of the amide bond within the ring. jchemrev.com |
Stereochemical Aspects in Chemical Transformations
The C-5 position of 1-acetyl-3,5-dimethyl-2-thiohydantoin is a stereogenic center, making stereochemistry a critical aspect of its chemical transformations. The stability of this chiral center is highly dependent on reaction conditions, as 5-substituted thiohydantoins are known to be susceptible to racemization, particularly in the presence of a base or buffer. jchemrev.com
Racemization at the C-5 position is believed to occur through a mechanism involving the formation of a planar enolate intermediate. Abstraction of the C-5 proton leads to an achiral enolate, and subsequent re-protonation can occur from either face, resulting in a loss of stereochemical integrity. Kinetic studies on related hydantoins support this mechanism. cardiff.ac.uk
The propensity for racemization can be suppressed by certain structural features. For example, the introduction of bulky ortho-aryl substituents at the N-3 position has been shown to hinder racemization at C-5 during the synthesis of the thiohydantoin ring. rsc.orgfao.org This steric hindrance likely disfavors the formation of the planar enolate intermediate required for epimerization.
Furthermore, the combination of a chiral center at C-5 and hindered rotation around the N(3)-C(aryl) bond can lead to the existence of atropisomers. researchgate.net This adds another layer of stereochemical complexity to these molecules, where both central and axial chirality must be considered. While the N-3 methyl group in the title compound does not induce atropisomerism, this is a key stereochemical consideration for the broader class of N-3-aryl-thiohydantoins.
Table 3: Factors Influencing Stereochemical Stability at C-5
| Factor | Effect on Racemization | Reason |
|---|---|---|
| Basic/Buffer Conditions | Increases Rate | Facilitates the abstraction of the C-5 proton to form a planar enolate intermediate. jchemrev.com |
| Increased Temperature | Increases Rate | Provides the necessary activation energy for proton abstraction and enolization. jchemrev.com |
| Bulky N-3 Substituent | Decreases Rate | Sterically hinders the formation of the planar enolate intermediate. rsc.orgfao.org |
| Solvent | Variable | Solvent polarity and ability to stabilize charged intermediates can affect the rate. cardiff.ac.uk |
Mechanistic Investigations of 1 Acetyl 3,5 Dimethyl 2 Thiohydantoin Reactivity
Elucidation of Hydrolysis Mechanisms
The cleavage of the 1-acetyl group from the thiohydantoin ring is a key reaction that has been mechanistically scrutinized under both acidic and basic conditions. For N-acyl-2-thiohydantoins, this hydrolysis yields a carboxylic acid and the corresponding 2-thiohydantoin (B1682308). jchemrev.comjchemrev.com The specific pathways are highly dependent on the pH of the medium.
In acidic solutions, the hydrolysis of 1-acyl-2-thiohydantoins can proceed through two distinct mechanisms, contingent on the acid concentration. cdnsciencepub.com In moderately concentrated acid (up to approximately 90% sulfuric acid), the reaction follows a bimolecular A-2 mechanism. cdnsciencepub.com This pathway involves the protonation of the acetyl carbonyl oxygen, followed by a rate-determining nucleophilic attack by a water molecule. In highly concentrated acids (above 90%), the mechanism shifts to a unimolecular A-1 pathway. cdnsciencepub.com This involves the formation of a resonance-stabilized acylium ion intermediate, which then rapidly reacts with water.
Under basic conditions, the hydrolysis mechanism is initiated by the deprotonation of the thiohydantoin ring. jchemrev.comjchemrev.com For 1-acetyl-3,5-dimethyl-2-thiohydantoin, the N-3 position is methylated, meaning deprotonation would occur elsewhere if acidic protons were available. However, studies on related 1-acyl-2-thiohydantoins suggest the initial step involves the formation of an anion, followed by a nucleophilic attack of a hydroxide (B78521) ion on the acetyl carbonyl carbon. jchemrev.comjchemrev.com This attack is the rate-limiting step, leading to the cleavage of the N-acetyl group. jchemrev.com
Secondary kinetic isotope effects (SKIEs) are a powerful tool for elucidating reaction mechanisms by probing changes in the hybridization state of an atom between the reactant and the transition state. wikipedia.org A secondary deuterium (B1214612) isotope effect would be observed by comparing the rate of hydrolysis of 1-acetyl-3,5-dimethyl-2-thiohydantoin with its acetyl-d3 isotopologue (1-(trideuterioacetyl)-3,5-dimethyl-2-thiohydantoin).
The key atom of interest in this reaction is the carbonyl carbon of the acetyl group. In the starting material, this carbon is sp2 hybridized. During the rate-determining step of both A-2 acid hydrolysis and base-catalyzed hydrolysis, a nucleophile (water or hydroxide, respectively) attacks this carbon, causing its hybridization to change towards sp3 in the tetrahedral transition state. jchemrev.comcdnsciencepub.comwikipedia.org This change from sp2 to sp3 hybridization typically results in a small, normal secondary kinetic isotope effect (kH/kD > 1), often in the range of 1.1 to 1.2. wikipedia.org Such a finding would provide strong evidence for a mechanism where the formation of the tetrahedral intermediate is the rate-determining step.
While specific kinetic data for 1-acetyl-3,5-dimethyl-2-thiohydantoin was not available in the consulted resources, a study by Congdon and Edward on the closely related compound, 1-acetyl-5,5-dimethyl-2-thiohydantoin, investigated these secondary deuterium isotope effects to provide evidence for the proposed hydrolysis mechanisms. The principles of this analysis are directly applicable to understanding the reactivity of the title compound.
Table 1: Representative Secondary Kinetic Isotope Effects
Specific experimental data for 1-acetyl-3,5-dimethyl-2-thiohydantoin was not found in the searched literature. The table below illustrates typical values for reactions involving the described hybridization change.
| Reaction Type | Expected Hybridization Change at Carbonyl Carbon | Theoretical kH/kD Range |
|---|---|---|
| A-2 Acid Hydrolysis | sp2 → sp3 (in Transition State) | > 1.0 |
The hydrolysis of the 1-acetyl group proceeds through transient tetrahedral intermediates. jchemrev.comjchemrev.com The structure of these intermediates differs slightly between acidic and basic conditions.
In the acid-catalyzed (A-2) mechanism , the reaction is initiated by the protonation of the exocyclic acetyl carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. The resulting intermediate is a neutral tetrahedral species, which subsequently collapses by cleaving the carbon-nitrogen bond to release 3,5-dimethyl-2-thiohydantoin and acetic acid. jchemrev.com
Under basic conditions , the nucleophile is a hydroxide ion (OH-). It directly attacks the electron-deficient acetyl carbonyl carbon. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. jchemrev.comjchemrev.com This anionic intermediate is unstable and rapidly collapses. The cleavage of the C-N bond is typically facilitated by proton transfer from a water molecule in the solvent, leading to the formation of the 3,5-dimethyl-2-thiohydantoin anion and acetic acid. jchemrev.com
Insights into Cyclization and Ring Formation Mechanisms
The thiohydantoin ring itself is commonly synthesized from α-amino acids, and the mechanism provides insight into its formation. One prevalent method involves the reaction of an N-acetylated α-amino acid with a thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate, in the presence of a dehydrating agent like acetic anhydride (B1165640).
The proposed mechanism for this cyclization begins with the N-acetylated amino acid. jchemrev.com The acetic anhydride serves two purposes: it acts as a dehydrating agent and activates the carboxyl group of the amino acid. This leads to the intramolecular formation of a highly reactive five-membered ring intermediate known as an azlactone (or oxazolone). jchemrev.com
The next step involves the nucleophilic attack of the thiocyanate ion (SCN-) on the carbonyl carbon of the azlactone ring. This attack opens the ring to form an acyl isothiocyanate intermediate. The final stage is the intramolecular cyclization where the nitrogen atom of the amino acid residue attacks the thiocarbonyl carbon. This ring-closing step, followed by tautomerization, forms the stable 1-acetyl-2-thiohydantoin (B1331075) ring. For the specific case of 1-acetyl-3,5-dimethyl-2-thiohydantoin, this pathway would start from N-acetyl-N-methylalanine.
Mechanistic Pathways of Derivatization Reactions
The 1-acetyl-3,5-dimethyl-2-thiohydantoin molecule possesses multiple reactive sites, allowing for various derivatization reactions. Key mechanistic pathways include S-alkylation and condensation at the C-5 position.
S-Alkylation: The thiohydantoin ring can exist in tautomeric forms, including a thio-enol form where the C=S double bond is converted to a C-S single bond and a proton resides on the sulfur atom, creating a thiol group. Alkylation of 2-thiohydantoins typically occurs selectively on the sulfur atom rather than the ring nitrogens. The reaction proceeds via the thio-enol tautomer or its corresponding anion, which acts as a potent sulfur nucleophile. In the presence of a base, the thiol proton is removed to generate a thiolate anion. This anion then readily attacks an alkyl halide (e.g., methyl iodide) in a classic SN2 reaction to form a 2-(alkylthio)-imidazolin-4-one derivative.
Condensation at C-5: The methylene (B1212753) group at the C-5 position of the thiohydantoin ring is flanked by two activating groups (the N-acetyl group and the C-4 carbonyl group), making the C-5 proton acidic. In the presence of a base, this proton can be abstracted to form a stabilized carbanion or enolate. This nucleophilic carbon can then participate in condensation reactions with electrophiles, most notably aldehydes and ketones. This reaction is a variant of the Knoevenagel condensation. The mechanism involves the base-catalyzed formation of the C-5 carbanion, which then performs a nucleophilic attack on the carbonyl carbon of an aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration (elimination of a water molecule) to yield a 5-alkylidene or 5-arylidene-2-thiohydantoin derivative, creating a new carbon-carbon double bond at the C-5 position.
Spectroscopic Data for 1-acetyl-3,5-dimethyl-2-thiohydantoin Not Found
A thorough search for specific spectroscopic data pertaining to the chemical compound Hydantoin (B18101), 1-acetyl-3,5-dimethyl-2-thio-, has not yielded detailed experimental findings for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, or Mass Spectrometry.
Consequently, the detailed analysis for the following sections, as outlined in the user's request, cannot be provided at this time:
Spectroscopic Characterization Techniques in Advanced Thiohydantoin Research
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Without access to experimental data from published research on 1-acetyl-3,5-dimethyl-2-thiohydantoin, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and the discussion of detailed research findings are therefore not possible.
Computational and Theoretical Chemistry Studies of 1 Acetyl 3,5 Dimethyl 2 Thiohydantoin and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of thiohydantoin derivatives. researchgate.net DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311+G(d,p), are frequently used to optimize molecular geometries and compute a variety of molecular properties. eurjchem.comresearchgate.net
For 1-acetyl-3,5-dimethyl-2-thiohydantoin and its analogs, these calculations can determine key quantum chemical parameters that correlate with the molecule's reactivity and stability. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical potential (Pi), global hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A small HOMO-LUMO gap generally suggests higher chemical reactivity.
These computational approaches have been successfully applied to various thiohydantoin derivatives to correlate their electronic properties with observed biological activities. researchgate.net Molecular electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net
| Parameter | Description | Typical Application |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | Predicting susceptibility to electrophilic attack. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; relates to electron-accepting ability. | Predicting susceptibility to nucleophilic attack. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Lower gap implies higher reactivity. |
| Global Hardness (η) | Resistance of a molecule to change its electron distribution. | Characterizing stability; related to the energy gap. |
| Global Softness (S) | The reciprocal of global hardness; measures the capacity of a molecule to receive electrons. | Characterizing reactivity. |
| Electronegativity (χ) | The power of a molecule to attract electrons. | Understanding charge transfer in reactions. |
| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | Quantifying electrophilic nature. |
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is a critical tool for investigating the mechanisms of chemical reactions involving thiohydantoins, from their synthesis to their degradation. jchemrev.com By mapping the potential energy surface of a reaction, computational chemists can identify the lowest-energy pathway from reactants to products, revealing the structures of intermediates and transition states. rsc.org
For example, the synthesis of the 2-thiohydantoin (B1682308) core often involves the cyclization of a thiourea (B124793) derivative formed from an α-amino acid. nih.gov Computational studies can model this intramolecular cyclization step-by-step. DFT calculations can be used to locate the transition state for the ring-closure, where the nucleophilic nitrogen attacks the carbonyl carbon, and to determine the activation energy barrier for this process. rsc.org This provides insight into the reaction kinetics and the factors influencing the reaction rate.
Similarly, the hydrolysis of the N-1 acetyl group in 1-acetyl-2-thiohydantoin (B1331075) derivatives under acidic or basic conditions can be modeled. jchemrev.comjchemrev.com Such studies can elucidate the multi-step mechanism, involving intermediates and transition states, and explain why the acyl group is labile under these conditions. jchemrev.com These models are crucial for understanding the stability and chemical behavior of these compounds. researchgate.net
Thermochemical and Energetic Properties of Thiohydantoin Derivatives
The thermochemical properties of thiohydantoin derivatives are fundamental to understanding their stability and reactivity. core.ac.uk Experimental techniques like combustion calorimetry and Knudsen-effusion can be combined with high-level ab initio molecular orbital calculations to determine key energetic data. core.ac.uk
A study on the parent compound, 2-thiohydantoin, provides a reference for its derivatives. The standard molar enthalpy of formation in the gaseous state (ΔfH°m(g)) is a key value that can be derived from the experimentally measured standard molar energy of combustion (Δcu°) and the standard molar enthalpy of sublimation (ΔgcrH°m). core.ac.uk These experimental values can be compared with those computed using high-level theoretical methods like the G3MP2B3 composite approach, which often show good agreement. core.ac.uk Such studies also yield information on gas-phase basicities, proton and electron affinities, and ionization enthalpies, which are all crucial for predicting chemical behavior. core.ac.uk
| Property | Experimental Value (kJ·mol-1) | Computed Value (kJ·mol-1) |
|---|---|---|
| Standard Molar Enthalpy of Combustion (ΔcH°m) | -2342.3 ± 1.3 | N/A |
| Standard Molar Enthalpy of Sublimation (ΔgcrH°m) | 120.4 ± 1.2 | N/A |
| Standard Molar Enthalpy of Formation in Crystalline Phase (ΔfH°m(cr)) | -195.3 ± 1.8 | N/A |
| Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfH°m(g)) | -74.9 ± 2.2 | -77.5 |
Regioselectivity and Stereoselectivity Predictions for Synthetic Transformations
Computational chemistry is an increasingly vital tool for predicting the outcomes of reactions where multiple isomers can be formed. For synthetic transformations involving 1-acetyl-3,5-dimethyl-2-thiohydantoin and its analogs, DFT calculations can accurately predict both regioselectivity and stereoselectivity. rsc.org
Regioselectivity, the preference for bond formation at one position over another, can be rationalized using Frontier Molecular Orbital (FMO) theory and analysis of local reactivity indices. mdpi.com For instance, in a 1,3-dipolar cycloaddition reaction involving a thiohydantoin derivative with an exocyclic double bond, the regiochemical outcome is determined by the interaction between the HOMO of one reactant and the LUMO of the other. mdpi.com DFT calculations can determine the energies and orbital coefficients of these FMOs, predicting which orientation of the reactants in the transition state is electronically favored. mdpi.com
Stereoselectivity, the preferential formation of one stereoisomer, can also be predicted by calculating the energies of the different diastereomeric transition states. rsc.org The pathway with the lowest activation energy barrier corresponds to the major product observed experimentally. rsc.org For reactions involving chiral centers, methods like quantum-guided molecular mechanics (Q2MM) can be used to develop transition-state force fields, enabling rapid and accurate prediction of enantioselectivity for various substrate and catalyst combinations. nih.gov These predictive capabilities are invaluable for designing efficient and selective synthetic routes. researchgate.net
Applications of 1 Acetyl 3,5 Dimethyl 2 Thiohydantoin and Thiohydantoin Derivatives in Advanced Organic Synthesis and Materials Science
Utility as Reagents and Intermediates in Complex Molecule Synthesis
The unique structural features of 1-acetyl-3,5-dimethyl-2-thiohydantoin, characterized by a reactive thioamide group and chirality at the C5 position, render it a versatile building block in organic chemistry. This section explores its role as a precursor for non-proteinogenic amino acids, its application in peptide chemistry, and its involvement in multi-component reactions.
Precursors for Unnatural Amino Acids
The synthesis of unnatural or non-proteinogenic amino acids is a significant endeavor in medicinal chemistry and drug discovery, as these molecules can impart unique properties to peptides and other pharmaceuticals. Thiohydantoin derivatives, including acetylated forms, serve as key precursors in this process. For instance, the synthesis of D-1-acetyl-5-methyl-2-thiohydantoin has been reported from D-alanine. jchemrev.comjchemrev.com This transformation highlights the utility of the thiohydantoin scaffold in converting standard amino acids into more complex and synthetically versatile intermediates. The methodology often involves the reaction of an amino acid with a thiocyanate (B1210189) in the presence of an activating agent like acetic anhydride (B1165640), which introduces the acetyl group at the N1 position. researchgate.net The resulting 1-acetyl-2-thiohydantoin (B1331075) can then undergo further modifications and eventual hydrolysis to yield the desired unnatural amino acid.
Intermediates in Peptide Synthesis and Structure Determination
Thiohydantoin derivatives have a long-standing history in peptide chemistry, most notably in the sequential degradation of peptides from the C-terminus for sequence analysis. nih.govresearchgate.net This method, a variation of the Schlack and Kumpf reaction, involves the activation of the C-terminal carboxylic acid of a peptide with reagents such as acetic anhydride and a thiocyanate source. jchemrev.comresearchgate.net This process leads to the formation of a peptidylthiohydantoin, which can be cleaved to release the C-terminal amino acid as its corresponding thiohydantoin derivative, allowing for its identification. The 1-acetyl group in compounds like 1-acetyl-3,5-dimethyl-2-thiohydantoin is a direct consequence of using acetic anhydride as an activator in this process. nih.gov The stability and reactivity of the 1-acyl-2-thiohydantoin linkage are crucial for the efficiency of the degradation process. jchemrev.com While this method has faced challenges, particularly with certain amino acid residues, it remains a foundational technique in proteomics. researchgate.net
Table 1: Key Reactions in Thiohydantoin-Mediated Peptide Sequencing
| Step | Reagents | Product | Purpose |
| Activation & Cyclization | Acetic anhydride, Thiocyanate | Peptidyl-1-acetyl-2-thiohydantoin | Formation of the thiohydantoin ring at the C-terminus |
| Cleavage | Acid or Base | Shortened peptide and Amino acid thiohydantoin | Release of the C-terminal amino acid derivative |
| Identification | Chromatography (e.g., HPLC) | Identified amino acid thiohydantoin | Determination of the C-terminal amino acid sequence |
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms of the starting materials. Thiohydantoin derivatives have been utilized as key components in various MCRs to generate structurally diverse heterocyclic compounds. While specific examples detailing the participation of 1-acetyl-3,5-dimethyl-2-thiohydantoin in MCRs are not extensively documented, the general reactivity of the thiohydantoin core suggests its potential in such transformations. The nucleophilic nature of the nitrogen atoms and the reactivity of the exocyclic sulfur and the C5-methylene group (in 5-ylidene derivatives) make them suitable candidates for condensation reactions and cycloadditions, which are common in MCRs.
Catalytic Applications in Polymerization Processes
Thiohydantoin derivatives have been explored for their catalytic activity in polymerization reactions. Although detailed studies on 1-acetyl-3,5-dimethyl-2-thiohydantoin are limited in this context, the broader class of thiohydantoins has shown promise. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons allows these molecules to act as ligands for metal catalysts or as organocatalysts themselves. Their ability to coordinate with metal centers can influence the stereochemistry and rate of polymerization. In the realm of organocatalysis, the thiohydantoin scaffold can be modified to create chiral environments, which is particularly useful for asymmetric polymerization processes.
Applications in Resin and Plastic Production
The incorporation of thiohydantoin derivatives into polymer backbones can impart desirable properties to the resulting resins and plastics. These properties can include enhanced thermal stability, flame retardancy, and altered mechanical characteristics. The rigid heterocyclic structure of the thiohydantoin ring can contribute to the stiffness and thermal resistance of the polymer matrix. Furthermore, the polar nature of the thiohydantoin moiety can improve adhesion and compatibility with other materials. While specific industrial applications of 1-acetyl-3,5-dimethyl-2-thiohydantoin in this area are not widely published, the general utility of hydantoin (B18101) and thiohydantoin derivatives in polymer chemistry suggests its potential as a monomer or an additive in the production of specialized resins and plastics.
Use in Textile Printing
Thiohydantoin derivatives have found applications in the textile industry, particularly in printing processes. Their utility in this field is often linked to their ability to act as precursors for dyes or as dye carriers. The chemical structure of thiohydantoins can be readily modified to include chromophoric groups, leading to the synthesis of novel colorants. Additionally, their ability to interact with textile fibers can facilitate the adhesion and fixation of dyes during the printing process, leading to improved colorfastness and vibrancy.
Future Research Directions and Emerging Trends in N Acetyl C Dimethyl 2 Thiohydantoin Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-acetylated thiohydantoins has traditionally been achieved through the reaction of α-amino acids with thiocyanate (B1210189) derivatives in acetic anhydride (B1165640). jchemrev.com Modern synthetic chemistry, however, demands more efficient, high-yield, and environmentally benign methodologies. An emerging trend is the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields for the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives. njtech.edu.cn
Future research should focus on adapting and optimizing these modern techniques for the synthesis of N-acetyl-C-dimethyl-2-thiohydantoin. A plausible starting material for this target would be N-methyl-α-aminoisobutyric acid. The development of a one-pot synthesis would be a significant advancement. Furthermore, exploring green chemistry principles, such as solvent-free reaction conditions or the use of biodegradable solvents, is a critical direction. ijrpr.com Liquid-phase combinatorial synthesis, which simplifies purification and monitoring, offers a powerful strategy for the high-throughput synthesis of analogues. youngin.com
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), higher yields, cleaner reactions. njtech.edu.cnucl.ac.be | Optimization of temperature, time, and reagent stoichiometry for the specific substrate. | Reaction times for similar compounds were reduced from 30 to 2 minutes with yields increasing from ~70% to >85%. njtech.edu.cn |
| Solid-Phase/Liquid-Phase Synthesis | Facilitates high-throughput synthesis of derivatives, simplified purification (traceless cleavage). youngin.commdpi.com | Development of a suitable resin-attachment and cleavage strategy for the C-5 gem-dimethyl scaffold. | PEG-supported synthesis allows for homogeneous reaction conditions with simplified precipitation-based purification. youngin.com |
| Green Chemistry Methods | Reduced environmental impact, lower cost, increased safety. | Exploration of solvent-free heating or use of eco-friendly solvents like ionic liquids or deep eutectic solvents. | Direct condensation of α-amino acids and thiourea (B124793) by heating without solvent has been shown to be effective. nih.gov |
Exploration of New Reactivity Patterns and Transformations
The reactivity of the thiohydantoin ring is typically centered at the C-5 methylene (B1212753) position, the N-1 and N-3 nitrogens, and the C-2 thiocarbonyl group. jchemrev.com However, in N-acetyl-C-dimethyl-2-thiohydantoin, the C-5 position is a quaternary carbon, precluding the common condensation reactions with aldehydes that are characteristic of other 5-substituted thiohydantoins. jchemrev.com This structural feature necessitates the exploration of alternative reactivity patterns.
A key area for future study is the reactivity of the N-acetyl group itself. This group can be cleaved under mild acid or alkaline conditions, providing a synthetic handle to generate the corresponding 3,5-dimethyl-2-thiohydantoin, which can then be functionalized differently at the N-1 position. jchemrev.com Another promising avenue is the exploration of cycloaddition reactions. While the target compound lacks the exocyclic C=C double bond often used in [4+2] cycloadditions, it could potentially participate in [3+2] cycloadditions with highly reactive 1,3-dipoles like nitrile imines. acs.orgmdpi.com The electronic nature of the substituents on the thiohydantoin ring is known to play a crucial role in the chemoselectivity of such reactions. acs.org Research could also focus on derivatizing the N-acetyl group to install a site of unsaturation, thereby opening pathways for intramolecular or intermolecular cycloadditions.
| Transformation | Reactive Site | Potential Outcome | Research Considerations |
|---|---|---|---|
| Deacetylation | N-1 Acetyl Group | Formation of 3,5-dimethyl-2-thiohydantoin, allowing for subsequent N-1 functionalization. | Investigating mild acidic or basic hydrolysis conditions to avoid ring-opening. jchemrev.com |
| S-Alkylation | C-2 Sulfur | Formation of 2-(alkylthio)-3,5-dimethyl-imidazol-4-one derivatives via the thio-enol tautomer. | This pathway is common for 2-thiohydantoins and creates a versatile intermediate for further modification. researchgate.net |
| [3+2] Cycloaddition | C=S or C=O bond | Synthesis of novel spiro- or fused-ring heterocyclic systems. | The C=S bond is typically a highly reactive dipolarophile, but selectivity can be influenced by substituents. acs.org |
| Oxidative Desulfurization | C-2 Sulfur | Conversion of the thiohydantoin to its corresponding hydantoin (B18101) (C=O) analogue. | Allows for direct comparison of biological or chemical properties between the thio- and oxo- derivatives. ucl.ac.be |
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry has become an indispensable partner to experimental work in elucidating molecular structures, properties, and reaction mechanisms. researchgate.net For a relatively unstudied molecule like N-acetyl-C-dimethyl-2-thiohydantoin, computational approaches offer a powerful tool for predicting its behavior and guiding experimental design.
Density Functional Theory (DFT) calculations, using functionals like B3LYP or PBE0, can be employed to determine the molecule's stable geometric conformations, electronic properties (such as HOMO-LUMO energy gaps), and global reactivity indices. researchgate.netmdpi.com These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the regioselectivity of potential reactions, such as cycloadditions. acs.orgmdpi.com Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to screen for potential biological targets. nih.gov By modeling the interaction of N-acetyl-C-dimethyl-2-thiohydantoin with the active sites of various enzymes or receptors, researchers can generate hypotheses about its potential pharmacological activity, prioritizing experimental screening efforts. nih.govmdpi.com
| Computational Method | Predicted Properties / Applications | Potential Insights for N-acetyl-C-dimethyl-2-thiohydantoin |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reactivity indices, reaction pathways. researchgate.netmdpi.com | Predicting the most reactive sites (N, O, or S atoms) and understanding the energy barriers for potential transformations. |
| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules (proteins, enzymes). nih.gov | Identifying potential protein targets and guiding the design of derivatives with improved binding. |
| Molecular Dynamics (MD) Simulation | Conformational stability of the molecule and its complexes with biological targets over time. | Assessing the stability of predicted ligand-protein interactions from docking studies. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of a series of derivatives with their biological activity. | Once a library of analogues is synthesized and tested, QSAR can guide the design of more potent compounds. |
Design of Tailored Thiohydantoin Scaffolds for Specific Synthetic Endeavors
The thiohydantoin core is a versatile scaffold that can be modified at multiple positions to create diverse molecular architectures. nih.gov The N-acetyl-C-dimethyl-2-thiohydantoin structure offers a unique starting point for the design of tailored scaffolds. The gem-dimethyl group at C-5 provides conformational restriction and a distinct steric profile compared to other 5-substituted thiohydantoins, which could be exploited for specific molecular recognition events.
Future work should focus on using this molecule as a foundational block for combinatorial chemistry. nih.gov Following deacetylation, the N-1 position can be elaborated with a wide variety of substituents to generate libraries of 1,3,5-substituted thiohydantoins. These libraries can be screened for various biological activities or assessed for applications in organocatalysis, where related heterocyclic structures have shown promise. The development of solid-phase synthesis routes would be particularly valuable, enabling the rapid and efficient creation of large, focused compound libraries for high-throughput screening. nih.gov The unique substitution pattern of this scaffold could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for their biological targets.
| Scaffold Modification Strategy | Synthetic Goal | Potential Application |
|---|---|---|
| Deacetylation followed by N-1 Alkylation/Arylation | Create a diverse library of N-1 substituted 3,5-dimethyl-2-thiohydantoins. | Screening for novel pharmacological agents (e.g., enzyme inhibitors, receptor antagonists). nih.gov |
| Functionalization of the N-acetyl group | Introduce reactive handles (e.g., alkynes, azides) for click chemistry or points of unsaturation for cycloadditions. | Bioconjugation, synthesis of complex polycyclic systems. |
| Incorporation into Peptide/Peptoid Structures | Use the de-acetylated core as a constrained amino acid mimic. | Development of peptidomimetics with enhanced stability or specific secondary structures. |
| Chiral Resolution/Asymmetric Synthesis | If a chiral center is introduced at N-3 or on a substituent, separation or asymmetric synthesis would be needed. | Investigation of stereospecific interactions with biological targets. |
Q & A
Q. What are the recommended synthetic routes for 1-acetyl-3,5-dimethyl-2-thiohydantoin, and how can purity be optimized?
The synthesis of hydantoin derivatives often involves cyclization reactions with thiourea or carbon disulfide under reflux conditions. For example, 5-substituted hydantoins can be synthesized by reacting hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by acidification and crystallization . To optimize purity, employ techniques like recrystallization (e.g., ethanol as a solvent) and validate using UPLC-MS for mass confirmation (>95% purity) and / NMR to verify structural integrity .
Q. What analytical techniques are critical for characterizing hydantoin derivatives?
Key techniques include:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and ring structure. For example, methyl groups at C3/C5 appear as singlets in NMR .
- IR Spectroscopy : Identify characteristic absorption bands (e.g., C=O stretching at ~1750 cm, C=S at ~1250 cm) to differentiate thiohydantoins from oxo-analogs .
- LC/MS : Co-injection with synthetic standards ensures identity, particularly when distinguishing isoforms (e.g., hydantoin vs. oxazolone) that share similar masses .
Q. How should hydantoin derivatives be handled to prevent degradation during experiments?
Avoid alkaline conditions, as hydantoin isoforms (e.g., ct6A) are prone to epimerization at mild pH >7. For biological studies involving tRNA, replace conventional alkaline deacylation with enzymatic or acidic hydrolysis to preserve stereochemistry . Store compounds in anhydrous, inert atmospheres at -20°C to minimize thioether oxidation.
Advanced Research Questions
Q. How can structural ambiguities between hydantoin isoforms be resolved?
Hydantoin and oxazolone isoforms cannot be differentiated by standard NMR or MS due to identical masses and similar proton environments. Advanced methods include:
- NMR : Resolve nitrogen chemical shifts to confirm hydantoin ring connectivity (e.g., ct6A’s N6 linkage to adenine) .
- X-ray Crystallography : Determine crystal structures to reveal torsional angles (e.g., -52.7° between hydantoin and adenine rings in ct6A) and hydrogen-bonding patterns .
- Computational Modeling : Perform ab initio energy calculations to identify energetically favorable conformers and compare with experimental data .
Q. How does the conformational flexibility of the hydantoin ring impact biological activity?
The hydantoin ring adopts twisted conformations due to steric repulsion between carbonyl oxygens and adenine’s N1/N6. For ct6A, four energy minima were identified (dihedral angles: 127.3°, 67.3°, -52.7°, -122.7°), with rotational barriers (~17–23 kcal/mol) restricting free movement under physiological conditions . This rigidity may influence tRNA binding and codon recognition, necessitating molecular dynamics simulations to correlate conformation with function.
Q. What strategies address contradictions in isoform identification across studies?
Discrepancies often arise from isoform interconversion during sample preparation. Mitigation strategies include:
- Controlled pH : Perform syntheses and analyses under neutral or acidic conditions to stabilize the hydantoin form.
- Cross-validation : Combine LC/MS co-elution with synthetic standards, NMR, and IR to confirm isoform identity .
- Time-resolved Studies : Monitor structural changes under varying pH/temperature to identify transient intermediates (e.g., oxazolone as a biogenesis precursor) .
Q. How can hydantoin derivatives be tailored for specific biological targets, such as enzyme inhibition?
Rational design involves:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., acetyl at N1) to enhance electrophilicity for xanthine oxidase inhibition .
- Hybrid Scaffolds : Combine hydantoin with acylthiourea or thiazolidinone moieties to exploit dual hydrogen-bonding and hydrophobic interactions .
- SAR Studies : Test derivatives with varied alkyl/aryl groups at C3/C5 to optimize binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
